molecular formula C9H14N2O2S B12086354 N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide

N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide

Cat. No.: B12086354
M. Wt: 214.29 g/mol
InChI Key: OWRAJCUYYYHDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound is known for its applications in various fields, including organic synthesis and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide typically involves the reaction of 3-nitrobenzyl chloride with ethanesulfonamide under reducing conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas over a palladium catalyst . The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)methanesulfonamide
  • N-(3-Aminophenyl)methanesulfamide
  • N-(3-Aminophenyl)ethanesulfonamide

Uniqueness

N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]ethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7,10H2,1H3

InChI Key

OWRAJCUYYYHDRG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1=CC(=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.